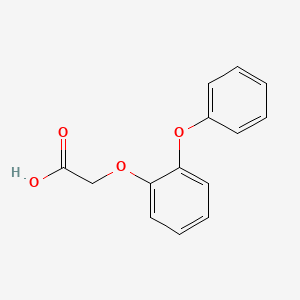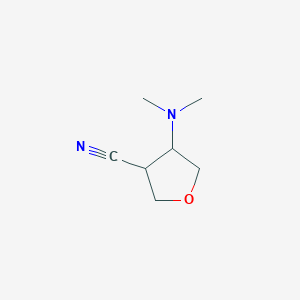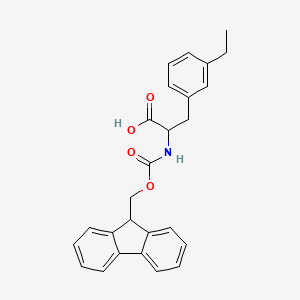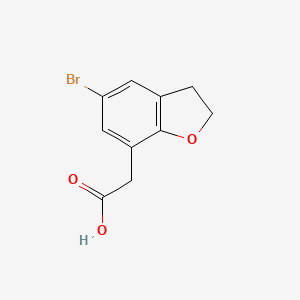
2-(2-Phenoxyphenoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Phenoxyphenoxy)acetic acid is an organic compound that belongs to the class of phenoxy acids It is characterized by the presence of two phenoxy groups attached to an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenoxyphenoxy)acetic acid typically involves the reaction of 2-phenoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxy group displaces the chlorine atom from chloroacetic acid, forming the desired product. The reaction is usually carried out in an organic solvent like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as crystallization or distillation are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(2-Phenoxyphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.
Major Products Formed
Oxidation: Quinones or other oxidized phenoxy derivatives.
Reduction: 2-(2-Phenoxyphenoxy)ethanol.
Substitution: Halogenated or nitrated phenoxy derivatives.
科学研究应用
2-(2-Phenoxyphenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used to study the interactions of phenoxy acids with biological systems, including their potential as herbicides or plant growth regulators.
Medicine: Research has explored its potential as a precursor for the development of pharmaceuticals, particularly those targeting inflammation or cancer.
Industry: It is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 2-(2-Phenoxyphenoxy)acetic acid depends on its application. In biological systems, it may act by interfering with specific enzymes or receptors. For example, as a herbicide, it could inhibit the action of enzymes involved in plant growth. In medicinal applications, it may target specific molecular pathways involved in inflammation or cancer cell proliferation.
相似化合物的比较
2-(2-Phenoxyphenoxy)acetic acid can be compared with other phenoxy acids, such as:
2-Phenoxyacetic acid: Lacks the second phenoxy group, making it less complex and potentially less effective in certain applications.
2,4-Dichlorophenoxyacetic acid: A well-known herbicide with different substitution patterns on the phenoxy ring, leading to different biological activities.
2-(4-Chlorophenoxy)acetic acid: Similar structure but with a chlorine substituent, which can alter its reactivity and biological properties.
The uniqueness of this compound lies in its dual phenoxy groups, which can provide enhanced interactions with biological targets or improved material properties in industrial applications.
属性
分子式 |
C14H12O4 |
|---|---|
分子量 |
244.24 g/mol |
IUPAC 名称 |
2-(2-phenoxyphenoxy)acetic acid |
InChI |
InChI=1S/C14H12O4/c15-14(16)10-17-12-8-4-5-9-13(12)18-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) |
InChI 键 |
ORVFTYBFRFPVDM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![[2-chloro-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B12308820.png)
![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(hydroxymethyl)morpholin-2-yl)acetic acid](/img/structure/B12308824.png)

![[5,10-Diacetyloxy-13-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,2,4,7-tetrahydroxy-8,12,15,15-tetramethyl-9-oxo-4-tricyclo[9.3.1.03,8]pentadec-11-enyl]methyl benzoate](/img/structure/B12308846.png)
